molecular formula C16H20F4N2O2 B2501259 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide CAS No. 2320572-17-4

3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide

Cat. No. B2501259
CAS RN: 2320572-17-4
M. Wt: 348.342
InChI Key: UOIHJXHIRASUMZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction of this system has been implicated in various psychiatric disorders, including addiction, depression, and schizophrenia.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is based on its ability to selectively block the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is coupled to the Gi/o signaling pathway. When dopamine binds to the dopamine D3 receptor, it activates the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to a decrease in the activity of protein kinase A (PKA), which is a downstream effector of the cAMP signaling pathway. By blocking the dopamine D3 receptor, 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide prevents the activation of the Gi/o signaling pathway, which leads to an increase in intracellular cAMP levels and the activation of PKA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide are primarily related to its ability to block the dopamine D3 receptor. Some of the effects of this compound on biochemical and physiological processes include:
1. Modulation of dopamine signaling: By blocking the dopamine D3 receptor, 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide can modulate dopamine signaling in various brain regions. This can lead to changes in reward and motivation, as well as changes in motor function.
2. Modulation of cAMP signaling: By increasing intracellular cAMP levels, 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide can modulate the activity of PKA and other downstream effectors of the cAMP signaling pathway. This can lead to changes in gene expression, synaptic plasticity, and other cellular processes.

Advantages and Limitations for Lab Experiments

The advantages and limitations of 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide for lab experiments depend on the specific research question being addressed. Some of the advantages of this compound include:
1. Potency and selectivity: 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes.
2. Availability: 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is commercially available from several chemical suppliers, which makes it easy to obtain for lab experiments.
Some of the limitations of this compound include:
1. Specificity: While 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is selective for the dopamine D3 receptor, it may also have off-target effects on other receptors or signaling pathways. This can complicate the interpretation of experimental results.
2. Pharmacokinetics: The pharmacokinetics of 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide, including its half-life and distribution in the body, may vary depending on the experimental conditions. This can affect the reliability of experimental results.

Future Directions

There are several future directions related to 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide that could be explored in future research. Some of these directions include:
1. Development of new pharmacological treatments: 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide could be used as a starting point for the development of new pharmacological treatments for addiction, depression, and schizophrenia. By selectively targeting the dopamine D3 receptor, these treatments could have fewer side effects than current treatments that target multiple dopamine receptor subtypes.
2. Study of the role of the dopamine D3 receptor in other physiological and pathological processes: While the role of the dopamine D3 receptor in addiction, depression, and schizophrenia has been well-studied, its role in other physiological and pathological processes is less well-understood. 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide could be used to study the role of the dopamine D3 receptor in other processes, such as learning and memory, sleep, and pain.
3. Development of new imaging agents: 3-Fl

Synthesis Methods

The synthesis of 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide involves several steps, starting from commercially available starting materials. The detailed synthetic route has been described in a patent application filed by the original inventors of the compound. The synthesis involves the preparation of several intermediates, including 3-fluoro-4-methoxybenzaldehyde, 1-(2,2,2-trifluoroethyl)piperidine, and 4-(chloromethyl)benzoic acid. These intermediates are then coupled together using standard organic chemistry techniques to yield the final product, 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide.

Scientific Research Applications

The primary scientific research application of 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is as a pharmacological tool to study the dopamine D3 receptor. This compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes. Some of the scientific research applications of this compound include:
1. Studying the role of the dopamine D3 receptor in addiction: The dopamine D3 receptor has been implicated in the development and maintenance of addiction to various drugs of abuse, including cocaine, methamphetamine, and nicotine. 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide can be used to study the role of the dopamine D3 receptor in addiction and to develop new pharmacological treatments for addiction.
2. Studying the role of the dopamine D3 receptor in depression: The dopamine D3 receptor has also been implicated in the pathophysiology of depression. 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide can be used to study the role of the dopamine D3 receptor in depression and to develop new pharmacological treatments for this disorder.
3. Studying the role of the dopamine D3 receptor in schizophrenia: The dopamine D3 receptor has been suggested as a potential target for the treatment of schizophrenia, a severe mental disorder that affects millions of people worldwide. 3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide can be used to study the role of the dopamine D3 receptor in schizophrenia and to develop new pharmacological treatments for this disorder.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F4N2O2/c1-24-14-3-2-12(8-13(14)17)15(23)21-9-11-4-6-22(7-5-11)10-16(18,19)20/h2-3,8,11H,4-7,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIHJXHIRASUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide

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